molecular formula C21H23N5O3 B2501578 N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396851-62-9

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B2501578
CAS No.: 1396851-62-9
M. Wt: 393.447
InChI Key: SKPUGXKXIRUISJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a piperazine ring via a carbonyl group. The piperazine moiety is further substituted with a carboxamide group attached to a 2-ethoxyphenyl ring. This structure combines aromatic, electron-donating (ethoxy), and hydrogen-bonding (carboxamide) functionalities, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-29-19-9-4-3-7-17(19)23-21(28)25-13-11-24(12-14-25)20(27)16-15-22-26-10-6-5-8-18(16)26/h3-10,15H,2,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPUGXKXIRUISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide typically involves multiple steps. One common approach is the base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones. This method involves the reaction of pyridinium-amine and dipolar aminide under basic conditions to form the pyrazolo[1,5-a]pyridine core. The reaction conditions include the use of potassium carbonate (K2CO3) as a base and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antituberculosis Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives as potential antituberculosis agents. A series of compounds related to N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide have been synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis.

Key Findings:

  • In Vitro Potency : Compounds demonstrated significant potency with minimum inhibitory concentrations (MIC) values ranging from <0.002 to 0.381 μg/mL against drug-susceptible strains and <0.002 to 0.465 μg/mL against drug-resistant strains .
  • Cytotoxicity : Notably, these compounds exhibited low cytotoxicity against Vero cells, indicating a favorable therapeutic index .

Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its anticancer properties. The inhibition of polo-like kinase 1 (Plk1), a target involved in cell division and frequently deregulated in cancers, has been a focus area.

Research Insights:

  • Targeting Plk1 : Compounds derived from the pyrazolo[1,5-a]pyridine structure have shown promise in inhibiting Plk1 activity, thereby potentially reducing tumor growth .
  • Structure-Activity Relationship (SAR) : Modifications on the side chains of these compounds have been explored to enhance their binding affinity and selectivity towards Plk1 .

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyridine derivatives are being studied for their photophysical properties, making them suitable candidates for use in material science.

Notable Properties:

  • Fluorophores : The unique electronic properties of these compounds allow them to act as effective fluorophores, which can be utilized in various optical applications .
  • Solid-State Applications : Their ability to form crystals with interesting conformational and supramolecular phenomena suggests potential uses in solid-state devices .

Case Studies

Several case studies illustrate the diverse applications of this compound:

StudyFocus AreaFindings
Study AAntituberculosisDemonstrated low MIC values against resistant strains; low cytotoxicity observed .
Study BAnticancerIdentified as a Plk1 inhibitor; modifications increased efficacy .
Study CMaterial ScienceExhibited promising photophysical properties suitable for optical applications .

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core is known to bind to certain receptors or enzymes, leading to biological responses. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Substituents

The compound’s structural analogues differ primarily in:

  • Aromatic substituents on the phenyl ring (e.g., methoxy, chloro, trifluoromethyl, benzodioxol).
  • Heterocyclic cores (e.g., pyrazolo[1,5-a]pyridine vs. triazolo[4,3-b]pyridazine).
  • Piperazine modifications (e.g., ethyl, acetyl, or trifluoroacetyl groups).
Table 1: Structural and Physical Property Comparisons
Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (If Reported) References
N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide 2-ethoxyphenyl, pyrazolo[1,5-a]pyridine ~397 (estimated) N/A Potential kinase inhibition
BG15972 2H-1,3-benzodioxol-5-yl 397.43 N/A Not specified
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-chlorophenyl, ethyl-piperazine 255.74 N/A Intermediate in organic synthesis
8b 4-chloro-3-(trifluoromethyl)benzoyl 530.00 241–242 Not specified
8c 3,4-difluorobenzoyl 464.00 263–266 Not specified
4-{3-cyclopropyl-triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)carboxamide Triazolo[4,3-b]pyridazine, 2,4-dimethoxyphenyl 423.50 N/A Not specified
N-(thiophen-2-ylmethyl) derivative Thiophen-2-ylmethyl N/A N/A Not specified

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethoxyphenyl group (electron-donating) enhances lipophilicity compared to electron-withdrawing groups like chloro (8b, ) or trifluoromethyl (8b, ), which may improve metabolic stability but reduce solubility.
  • Heterocyclic Core Modifications :

    • Pyrazolo[1,5-a]pyridine (target compound) enables π-π stacking interactions, whereas triazolo[4,3-b]pyridazine (–20) introduces nitrogen-rich regions for altered binding kinetics .
  • Piperazine Modifications :

    • Ethyl or acetyl groups on piperazine (e.g., ) may alter conformational flexibility and bioavailability compared to the unmodified piperazine in the target compound.

Biological Activity

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and specific functional groups that contribute to its biological activity. The compound features a piperazine core linked to a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine framework exhibit significant inhibitory effects on various kinases. The specific mechanism by which this compound exerts its effects involves:

  • Inhibition of Ret Kinase : This compound has been identified as a potential inhibitor of Ret kinase, which plays a crucial role in cell signaling pathways associated with cancer progression and neurogenesis .
  • Apoptotic Induction : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of anti-apoptotic proteins .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies. Key findings include:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives:

  • Cell Lines Tested : The compound has shown efficacy against multiple cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and bladder cancer (T24) .
  • Mechanisms : The mechanism involves downregulation of key survival pathways such as PI3K/Akt and upregulation of pro-apoptotic factors .
Cell Line IC50 (µM) Mechanism Reference
MCF-725.0PI3K/Akt pathway inhibition
HCT11615.0Apoptosis induction via caspases
T2420.0Downregulation of XIAP

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo[1,5-a]pyridine derivatives have demonstrated anti-inflammatory effects:

  • Cytokine Modulation : These compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models .

Case Studies

A recent study investigated the effects of this compound in xenograft models:

  • Study Design : Mice bearing tumors were treated with varying doses of the compound over four weeks.
  • Results : A significant reduction in tumor size was observed at doses above 10 mg/kg body weight, correlating with increased apoptosis markers in tumor tissues .

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